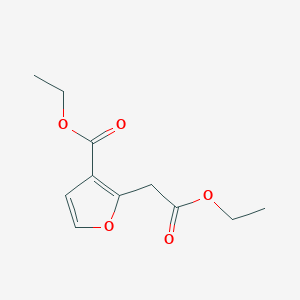
Ethyl 2-(2-ethoxy-2-oxoethyl)furan-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-(2-ethoxy-2-oxoethyl)furan-3-carboxylate is a chemical compound with the molecular formula C11H14O5. It belongs to the class of furan derivatives, which are known for their diverse biological activities and applications in various fields of science and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-(2-ethoxy-2-oxoethyl)furan-3-carboxylate can be synthesized through several methods. One common approach involves the condensation of acetylacetone with ethyl bromopyruvate, followed by cyclization and aromatization steps . Another method includes the reaction of ethyl 2-chloro-3-oxobutanoate with malonic acid dinitrile in the presence of sodium ethoxide .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments are crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(2-ethoxy-2-oxoethyl)furan-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohol derivatives.
Substitution: It can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents like sodium ethoxide and ethyl iodide are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, and various substituted furan derivatives .
Scientific Research Applications
Ethyl 2-(2-ethoxy-2-oxoethyl)furan-3-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules.
Biology: This compound is studied for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of ethyl 2-(2-ethoxy-2-oxoethyl)furan-3-carboxylate involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of its use .
Comparison with Similar Compounds
Similar Compounds
- Ethyl furan-2-carboxylate
- Ethyl 2-ethoxycarbonylmethylfuran-3-carboxylate
- Ethyl 5-amino-4-cyano-2-methylfuran-3-carboxylate
Uniqueness
Ethyl 2-(2-ethoxy-2-oxoethyl)furan-3-carboxylate is unique due to its specific structural features, which confer distinct chemical and biological properties.
Biological Activity
Ethyl 2-(2-ethoxy-2-oxoethyl)furan-3-carboxylate is a compound of significant interest due to its potential biological activities. This article reviews the existing literature on its biological properties, mechanisms of action, and implications for therapeutic applications.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
Where x,y,z represent the number of carbon, hydrogen, and oxygen atoms respectively. The presence of the furan ring and ethoxy substituent suggests potential reactivity and biological interactions.
Anticancer Properties
Research indicates that this compound exhibits anticancer activity . A study highlighted the compound's ability to induce apoptosis in multidrug-resistant (MDR) cancer cells. The mechanism involves modulation of intracellular calcium levels and interaction with Bcl-2 family proteins, which are critical in regulating apoptosis pathways .
- Calcium Homeostasis : The compound affects calcium distribution within cells, which is pivotal for apoptosis induction.
- Bcl-2 Interaction : It antagonizes antiapoptotic Bcl-2 proteins, promoting cell death in resistant cancer types .
- Sensitization to Chemotherapy : this compound has shown potential in sensitizing MDR cells to conventional chemotherapeutic agents .
Study 1: Efficacy in Cancer Models
A systematic investigation into the efficacy of this compound was conducted using various cancer cell lines. The results demonstrated a submicromolar potency against several MDR cancer cell lines, indicating its potential as a therapeutic agent.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 0.5 | Apoptosis via Bcl-2 antagonism |
| HeLa | 0.3 | Calcium modulation |
| A549 (MDR variant) | 0.8 | Sensitization to doxorubicin |
Study 2: In Vivo Studies
In vivo studies have further corroborated the anticancer effects observed in vitro. Mice models treated with the compound showed significant tumor reduction compared to control groups, with minimal toxicity reported.
Toxicological Profile
While the compound shows promising biological activity, its toxicological profile must be evaluated. Preliminary assessments indicate that it may cause skin irritation and has harmful effects if ingested . Further studies are warranted to establish a comprehensive safety profile.
Future Directions
Given its promising biological activity, future research should focus on:
- Mechanistic Studies : Elucidating the detailed mechanisms by which this compound induces apoptosis.
- Combination Therapies : Investigating its efficacy in combination with other chemotherapeutic agents.
- Clinical Trials : Initiating clinical trials to assess its safety and efficacy in human subjects.
Properties
Molecular Formula |
C11H14O5 |
|---|---|
Molecular Weight |
226.23 g/mol |
IUPAC Name |
ethyl 2-(2-ethoxy-2-oxoethyl)furan-3-carboxylate |
InChI |
InChI=1S/C11H14O5/c1-3-14-10(12)7-9-8(5-6-16-9)11(13)15-4-2/h5-6H,3-4,7H2,1-2H3 |
InChI Key |
WVDFCMQSOBDPSI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=C(C=CO1)C(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















